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Compound of Interest

Compound Name: Sodium cyanurate

Cat. No.: B1629890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sodium cyanurate and its chlorinated derivatives, particularly Trichloroisocyanuric Acid

(TCCA), have emerged as highly efficient, cost-effective, and environmentally benign reagents

in modern organic synthesis. These compounds offer significant advantages over traditional

reagents, including stability, ease of handling, and high reactivity for a variety of

transformations. This document provides detailed application notes and experimental protocols

for key synthetic transformations utilizing these reagents.

Introduction to Sodium Cyanurate and its
Derivatives
Sodium cyanurate is a salt of cyanuric acid, a stable, cyclic trimer of cyanic acid. In the

context of organic synthesis, the more frequently employed reagents are its N-chlorinated

derivatives, such as Sodium Dichloroisocyanurate (NaDCC) and Trichloroisocyanuric Acid

(TCCA).[1][2] These compounds serve as solid, stable sources of electrophilic chlorine and are

powerful oxidizing agents.[3] Reactions using TCCA are often preferred due to the formation of

cyanuric acid as a byproduct, which can be recycled, aligning with the principles of green

chemistry.[1]
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Chlorinated isocyanurates are versatile reagents for a range of synthetic transformations,

including oxidations, chlorinations, and the formation of various functional groups. The following

sections detail some of the most valuable applications.

Selective Oxidation of Primary Alcohols to Aldehydes
A highly selective and efficient method for the oxidation of primary alcohols to aldehydes

involves the use of TCCA in the presence of a catalytic amount of (2,2,6,6-tetramethyl-1-

piperidinyloxy) radical (TEMPO).[2] This system demonstrates high chemoselectivity, with

primary alcohols being oxidized rapidly at room temperature, while secondary alcohols react

much more slowly.[1] A significant advantage of this method is the absence of over-oxidation to

carboxylic acids, a common side reaction with many other oxidizing agents.[2]

Oxidative Conversion of Primary Amines to Nitriles
The TCCA/TEMPO system is also highly effective for the oxidative conversion of primary

amines to the corresponding nitriles.[4][5] This transformation proceeds under mild conditions

and is tolerant of other functional groups, such as carbon-carbon double bonds and benzyloxy

groups.[4][6] The operational simplicity and high yields make this a valuable alternative to

traditional methods that often require harsh conditions or toxic reagents.[4]

Synthesis of Acyl Fluorides from Carboxylic Acids,
Aldehydes, or Alcohols
A novel and efficient method for the synthesis of acyl fluorides utilizes a combination of TCCA

and cesium fluoride (CsF).[7][8][9] This reagent system can directly convert carboxylic acids,

aldehydes, or primary alcohols into the corresponding acyl fluorides in high yields. The reaction

is applicable to the late-stage functionalization of complex molecules, including natural

products and pharmaceuticals.[7][8]

Regioselective Conversion of Epoxides to Vicinal
Chlorohydrins
The ring-opening of epoxides to form vicinal chlorohydrins can be achieved with high

regioselectivity using TCCA in the presence of triphenylphosphine (PPh₃).[10] This reaction

proceeds under mild and neutral conditions, offering a safe and efficient alternative to methods
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that use toxic or harsh reagents. The reaction conditions can be tuned to favor the formation of

either vicinal chlorohydrins (at room temperature) or vicinal dichlorides (at reflux).[10]

Quantitative Data Summary
The following table summarizes quantitative data for the aforementioned key applications of

TCCA in organic synthesis.
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Experimental Protocols
Protocol 1: Selective Oxidation of a Primary Alcohol to
an Aldehyde[2]

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen

atmosphere, dissolve the primary alcohol (1.0 eq.) and TEMPO (0.01 eq.) in

dichloromethane.

Cooling: Cool the solution to 0-5 °C using an ice bath.

Reagent Addition: Slowly add a solution of Trichloroisocyanuric Acid (TCCA) (0.4 eq.) in

dichloromethane to the cooled mixture over 15-20 minutes.

Reaction: Stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by

Thin Layer Chromatography (TLC).

Work-up: Upon completion, filter the reaction mixture to remove the cyanuric acid byproduct.

Purification: Wash the filtrate with an aqueous solution of sodium bicarbonate. Separate the

organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure
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to obtain the crude aldehyde. Further purification can be achieved by column

chromatography if necessary.

Start: Primary Alcohol + TEMPO in DCM Cool to 0-5 °C Add TCCA solution Stir for 2h at 0-5 °C Filter Wash with NaHCO₃ (aq) Dry and Concentrate Product: Aldehyde

Click to download full resolution via product page

Oxidation of a primary alcohol to an aldehyde.

Protocol 2: Oxidative Conversion of a Primary Amine to
a Nitrile[4]

Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and TEMPO (catalytic

amount) in dichloromethane.

Cooling: Cool the mixture to 5 °C.

Reagent Addition: Add Trichloroisocyanuric Acid (TCCA) (1.3 eq.) portion-wise to the stirred

solution.

Reaction: Allow the reaction to proceed at 5 °C, monitoring by TLC until the starting material

is consumed.

Work-up: Filter the reaction mixture to remove solid byproducts.

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous

magnesium sulfate, filter, and concentrate in vacuo. The crude nitrile can be purified by flash

chromatography.

Start: Primary Amine + TEMPO in DCM Cool to 5 °C Add TCCA Stir at 5 °C Filter Wash with H₂O and brine Dry and Concentrate Product: Nitrile

Click to download full resolution via product page

Conversion of a primary amine to a nitrile.
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Protocol 3: Synthesis of an Acyl Fluoride from a
Carboxylic Acid[7][8]

Setup: To a stirred solution of the carboxylic acid (1.0 eq.) in dry acetonitrile, add cesium

fluoride (CsF) (2.0 eq.).

Reagent Addition: Add Trichloroisocyanuric Acid (TCCA) (0.4 eq.) to the mixture.

Reaction: Stir the reaction at room temperature. Monitor the formation of the acyl fluoride by

¹⁹F NMR spectroscopy.

Work-up: Upon completion, the reaction mixture can often be used directly in subsequent

transformations. Alternatively, for isolation, the mixture can be filtered, and the solvent

removed under reduced pressure.

Purification: Purification of the acyl fluoride can be achieved by careful distillation or

chromatography, though they are often used in situ.

Start: Carboxylic Acid + CsF in MeCN Add TCCA Stir at RT Monitor by ¹⁹F NMR Product: Acyl Fluoride

Click to download full resolution via product page

Synthesis of an acyl fluoride from a carboxylic acid.

Protocol 4: Regioselective Conversion of an Epoxide to
a Vicinal Chlorohydrin[10]

Setup: In a round-bottom flask, dissolve the epoxide (1.0 eq.) and triphenylphosphine (PPh₃)

(1.1 eq.) in acetonitrile.

Reagent Addition: Add Trichloroisocyanuric Acid (TCCA) (0.37 eq.) to the solution.

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

Work-up: Once the reaction is complete, add water to the mixture and extract with an

appropriate organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Start: Epoxide + PPh₃ in MeCN Add TCCA Stir at RT Add H₂O and Extract Dry and Concentrate Product: Vicinal Chlorohydrin

Click to download full resolution via product page

Conversion of an epoxide to a vicinal chlorohydrin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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